BenchChemオンラインストアへようこそ!

3,3-Dimethyl-2-(oxolan-2-yl)azetidine

Lipophilicity Drug-likeness Membrane permeability

3,3-Dimethyl-2-(oxolan-2-yl)azetidine (CAS 1803607-84-2) is a saturated nitrogen-containing heterocyclic building block belonging to the 3,3-disubstituted azetidine class, with molecular formula C9H17NO and a molecular weight of 155.24 g/mol. The compound features a sterically hindered gem-dimethyl group at the C3 position of the azetidine ring and an oxolan-2-yl (tetrahydrofuran-2-yl) substituent at the C2 position.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 1803607-84-2
Cat. No. B1382439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-2-(oxolan-2-yl)azetidine
CAS1803607-84-2
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC1(CNC1C2CCCO2)C
InChIInChI=1S/C9H17NO/c1-9(2)6-10-8(9)7-4-3-5-11-7/h7-8,10H,3-6H2,1-2H3
InChIKeyIWMVINFJTHUWCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-2-(oxolan-2-yl)azetidine (CAS 1803607-84-2): Procurement-Grade Building Block for Kinase-Targeted Drug Discovery


3,3-Dimethyl-2-(oxolan-2-yl)azetidine (CAS 1803607-84-2) is a saturated nitrogen-containing heterocyclic building block belonging to the 3,3-disubstituted azetidine class, with molecular formula C9H17NO and a molecular weight of 155.24 g/mol . The compound features a sterically hindered gem-dimethyl group at the C3 position of the azetidine ring and an oxolan-2-yl (tetrahydrofuran-2-yl) substituent at the C2 position . This scaffold has attracted attention in medicinal chemistry as a key intermediate for kinase inhibitor programs, most notably serving as the core structure for a potent and selective B-Raf kinase inhibitor developed by Bristol-Myers Squibb . The compound is commercially available at 95–98% purity from multiple suppliers, with a reported boiling point of 210.2±13.0 °C at 760 mmHg, a computed LogP of approximately 1.16, and a topological polar surface area (TPSA) of 21.26 Ų .

Why 3,3-Dimethyl-2-(oxolan-2-yl)azetidine Cannot Be Replaced by Simpler Azetidine Analogs in Lead Optimization


Generic substitution of 3,3-dimethyl-2-(oxolan-2-yl)azetidine with structurally simpler azetidine building blocks—such as unsubstituted 2-(oxolan-2-yl)azetidine (CAS 1555100-10-1) or 3,3-dimethylazetidine (CAS 19816-92-3)—introduces measurable and consequential changes in lipophilicity, molecular shape, and exit vector geometry that undermine structure-activity relationships (SAR) in drug discovery programs [1]. The gem-dimethyl group at C3 is not a passive substituent; literature demonstrates that this motif increases hydrophobic interactions with receptor binding sites, enhances metabolic stability by steric shielding of the azetidine nitrogen, and restricts conformational freedom to stabilize bioactive conformations [2]. Conversely, removal of the oxolan-2-yl group eliminates a key hydrogen-bond-accepting oxygen and alters the three-dimensional orientation of downstream substituents, directly impacting target engagement as demonstrated by the B-Raf inhibitor series where the intact 3,3-dimethyl-2-(oxolan-2-yl)azetidine core proved essential for kinase selectivity . The quantitative evidence below substantiates why this specific scaffold is not interchangeable with its nearest structural neighbors.

Quantitative Differentiation Evidence: 3,3-Dimethyl-2-(oxolan-2-yl)azetidine vs. Closest Structural Analogs


Lipophilicity (LogP) Comparison: 3,3-Dimethyl-2-(oxolan-2-yl)azetidine vs. 2-(Oxolan-2-yl)azetidine

The target compound exhibits a computed LogP of 1.16, which is approximately 0.76 log units higher than that of its non-methylated analog 2-(oxolan-2-yl)azetidine (LogP = 0.4, PubChem XLogP3) [1]. This LogP difference corresponds to a roughly 5.8-fold increase in octanol-water partition coefficient, placing the target compound in a more favorable lipophilicity range for passive membrane permeation while remaining below the LogP >3 threshold associated with poor solubility and increased off-target risk. The 0.76 LogP increment is quantitatively consistent with the established contribution of a gem-dimethyl group to molecular lipophilicity in saturated heterocyclic systems [2].

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Scaffold Complexity: Target Compound vs. 3,3-Dimethylazetidine

With a molecular weight of 155.24 g/mol, 3,3-dimethyl-2-(oxolan-2-yl)azetidine occupies a strategic intermediate position between minimal fragments and fully elaborated lead compounds . Its direct comparator 3,3-dimethylazetidine (MW 85.15 g/mol) is 70.09 g/mol smaller and falls within the strict fragment range (MW < 120), lacking the hydrogen bond acceptor contributed by the oxolane oxygen . The target compound adds an oxolan-2-yl group (ΔMW = +70 Da), which introduces a second H-bond acceptor (total HBA = 2 vs. 1 for 3,3-dimethylazetidine) while maintaining a favorable rotatable bond count of 1 . The scaffold's MW of 155.24 g/mol aligns with the lead-like criteria (MW ≤ 350) proposed for CNS drug discovery library design [1].

Fragment-based drug discovery Lead-likeness Molecular complexity

Boiling Point and Physical Handleability: Target Compound vs. 3,3-Dimethylazetidine

The target compound has a reported boiling point of 210.2±13.0 °C at 760 mmHg , which is approximately 129 °C higher than that of 3,3-dimethylazetidine (81.1±8.0 °C at 760 mmHg) . This substantial boiling point elevation reflects the increased molecular weight and additional intermolecular interactions conferred by the oxolane oxygen. For procurement and laboratory handling, the higher boiling point translates to reduced volatility, lower evaporative losses during solvent removal, and a wider operational temperature window for reaction optimization without risk of azeotropic loss of the building block.

Physical properties Purification Scale-up

Validated Synthetic Utility: B-Raf Kinase Inhibitor Program (Bristol-Myers Squibb)

3,3-Dimethyl-2-(oxolan-2-yl)azetidine serves as the essential core scaffold for 1-[1-(methoxymethyl)cyclopropyl]sulfonyl-3,3-dimethyl-2-(oxolan-2-yl)azetidine, a potent and selective B-Raf kinase inhibitor first synthesized by Bristol-Myers Squibb in 2010 . This derivative demonstrated the ability to inhibit B-Raf kinase, a clinically validated oncology target, and showed promising results in preclinical cancer models including suppression of tumor growth in animal studies . The intact 3,3-dimethyl-2-(oxolan-2-yl)azetidine scaffold is required for this activity; simpler azetidine analogs lacking the gem-dimethyl or oxolane groups cannot be elaborated into the same inhibitor chemotype, as the sulfonamide attachment site, conformational constraint, and hydrogen-bonding geometry all depend on the specific substitution pattern of this building block.

Kinase inhibitor B-Raf Oncology Medicinal chemistry

Conformational Constraint and Metabolic Stability: Class-Level Gem-Dimethyl Effect in 3,3-Disubstituted Azetidines

The gem-dimethyl substitution at the C3 position of azetidines is recognized in the medicinal chemistry literature as a structural feature that enhances metabolic stability and constrains conformational flexibility relative to unsubstituted azetidines [1]. The quaternary carbon center at C3 eliminates rotational degrees of freedom, pre-organizing the azetidine ring into a single low-energy conformation that can improve binding affinity to target proteins by reducing the entropic penalty of binding. Furthermore, the steric shielding of the azetidine nitrogen by the flanking methyl groups has been shown to reduce oxidative N-dealkylation, a common metabolic liability of unsubstituted azetidines [1][2]. Approximately 10% of all FDA-approved drugs contain at least one gem-dimethyl group, underscoring the privileged status of this motif in drug design [1]. 3,3-Dimethyl-2-(oxolan-2-yl)azetidine incorporates this gem-dimethyl feature, whereas 2-(oxolan-2-yl)azetidine does not.

Metabolic stability Conformational restriction Drug design

Optimal Procurement and Application Scenarios for 3,3-Dimethyl-2-(oxolan-2-yl)azetidine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity (LogP 1.16)

When a medicinal chemistry program requires a conformationally constrained azetidine scaffold with LogP in the lead-like range (1–3), 3,3-dimethyl-2-(oxolan-2-yl)azetidine (computed LogP 1.16) provides a favorable starting point compared to the more polar 2-(oxolan-2-yl)azetidine (XLogP3 0.4), which may suffer from insufficient membrane permeability . The intermediate lipophilicity supports oral bioavailability objectives while maintaining adequate aqueous solubility for in vitro assay compatibility. This scenario is directly relevant to kinase inhibitor programs targeting intracellular enzymes such as B-Raf, where cellular permeability is essential for target engagement .

Fragment Elaboration Strategies Requiring a gem-Dimethyl-Stabilized Azetidine Core

For fragment-based drug discovery (FBDD) campaigns where a hit fragment containing an azetidine motif requires elaboration toward lead-like molecular weight (150–350 Da), 3,3-dimethyl-2-(oxolan-2-yl)azetidine (MW 155.24) offers a strategically sized scaffold that is 70 Da larger than the minimal fragment 3,3-dimethylazetidine (MW 85.15) and includes an additional hydrogen bond acceptor from the oxolane oxygen . The gem-dimethyl group provides class-level metabolic stabilization that simpler azetidine fragments lack, reducing the risk that elaborated leads will suffer from rapid N-dealkylation [1].

Multi-Step Synthesis Requiring Low-Volatility Building Blocks

In synthetic sequences involving heated reaction conditions (e.g., nucleophilic substitutions, cyclizations, or amide couplings above 80 °C), the higher boiling point of 3,3-dimethyl-2-(oxolan-2-yl)azetidine (210.2±13.0 °C) compared to 3,3-dimethylazetidine (81.1±8.0 °C) minimizes loss of the building block through evaporation . This property is particularly valuable in scale-up scenarios where precise stoichiometric control is critical and volatile reagents introduce batch-to-batch variability. Procurement of this specific building block is justified when synthetic routes require thermal robustness that simpler azetidine analogs cannot provide.

B-Raf Kinase Inhibitor Chemical Series Exploration

For research groups investigating the B-Raf inhibitor chemical series pioneered by Bristol-Myers Squibb, 3,3-dimethyl-2-(oxolan-2-yl)azetidine is the mandatory building block for synthesizing the 1-sulfonyl-3,3-dimethyl-2-(oxolan-2-yl)azetidine chemotype . This derivative has demonstrated preclinical anticancer activity through selective B-Raf kinase inhibition, and the intact 3,3-dimethyl-2-(oxolan-2-yl)azetidine scaffold is structurally essential—neither positional isomers (e.g., 3-oxolan-2-yl substitution) nor des-methyl analogs can produce the identical inhibitor topology . Procurement of this specific CAS-numbered compound ensures fidelity to the published BMS inhibitor series.

Quote Request

Request a Quote for 3,3-Dimethyl-2-(oxolan-2-yl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.